Methyl 4-amino-3-(4-chlorophenyl)butanoate
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Overview
Description
Methyl 4-amino-3-(4-chlorophenyl)butanoate is a chemical compound with the molecular formula C11H14ClNO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a butanoate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(4-chlorophenyl)butanoate typically involves the esterification of 4-amino-3-(4-chlorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(4-chlorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, alkyl, or amino-substituted derivatives.
Scientific Research Applications
Methyl 4-amino-3-(4-chlorophenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-amino-3-(4-chlorophenyl)butanoate can be compared with other similar compounds such as:
Methyl 4-amino-3-(4-fluorophenyl)butanoate: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and biological activity.
Methyl 4-amino-3-(4-bromophenyl)butanoate: Contains a bromine atom, which can affect the compound’s chemical properties and interactions.
Methyl 4-amino-3-(4-methylphenyl)butanoate: The presence of a methyl group instead of chlorine can influence the compound’s hydrophobicity and reactivity.
Properties
IUPAC Name |
methyl 4-amino-3-(4-chlorophenyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCYOWKGBSCUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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